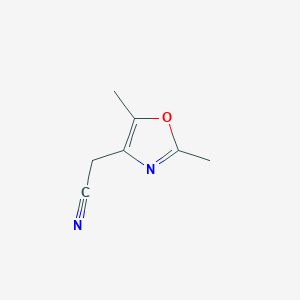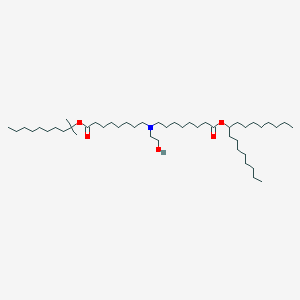
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other long-chain fatty acid derivatives and amides with comparable functional groups. Examples include:
- Octadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldodecan-2-yl)oxy)-8-oxooctyl)amino)octanoate
- Hexadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyloctan-2-yl)oxy)-8-oxooctyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methyldecan-2-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of functional groups and hydrocarbon chain length. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C46H91NO5 |
|---|---|
分子量 |
738.2 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methyldecan-2-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-6-9-12-15-20-27-34-43(35-28-21-16-13-10-7-2)51-44(49)36-29-22-18-25-32-39-47(41-42-48)40-33-26-19-23-30-37-45(50)52-46(4,5)38-31-24-17-14-11-8-3/h43,48H,6-42H2,1-5H3 |
InChIキー |
RSACPOMQUCRIMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(C)CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


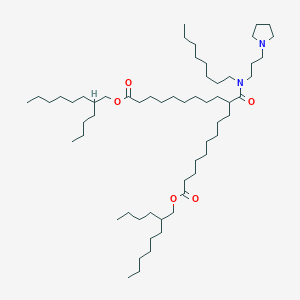
![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
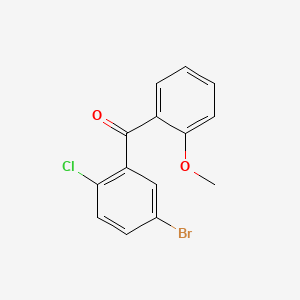
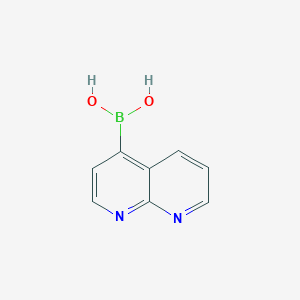
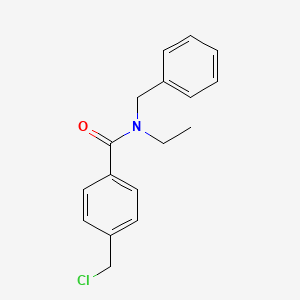
![4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13353983.png)
![N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13353984.png)
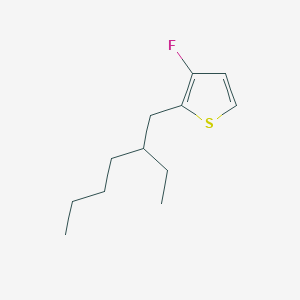
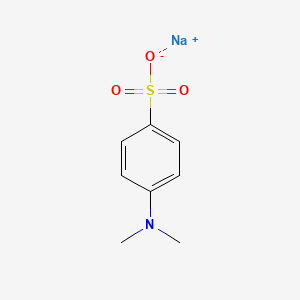
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
